Cas no 1379423-73-0 ((2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid)

(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid is a chloropyridine-substituted acrylic acid derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its conjugated double bond and carboxylic acid functionality make it a versatile building block for constructing heterocyclic compounds, particularly in the development of agrochemicals and bioactive molecules. The 2-chloropyridin-4-yl moiety enhances its reactivity in cross-coupling and cyclization reactions. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its structural features also facilitate further derivatization, enabling the synthesis of complex target molecules. Suitable for research and industrial-scale applications, it serves as a key intermediate in medicinal and materials chemistry.
(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid structure
1379423-73-0 structure
Product name:(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid
CAS No:1379423-73-0
MF:C8H6ClNO2
MW:183.591741085052
MDL:MFCD32070625
CID:4782887
PubChem ID:19995970

(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloropyridin-4-yl)prop-2-enoic acid
    • NE16261
    • (2E)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
    • (2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid
    • MDL: MFCD32070625
    • Inchi: 1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+
    • InChI Key: VWOAJEKVHQVOOQ-OWOJBTEDSA-N
    • SMILES: ClC1C=C(/C=C/C(=O)O)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 194
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.2

(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-112198-0.05g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 95%
0.05g
$744.0 2023-10-27
Enamine
EN300-112198-10.0g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0
10.0g
$3807.0 2023-07-08
TRC
Z189435-100mg
(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0
100mg
$ 190.00 2022-06-02
Enamine
EN300-112198-0.5g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 95%
0.5g
$849.0 2023-10-27
Enamine
EN300-112198-1.0g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0
1.0g
$884.0 2023-07-08
Enamine
EN300-112198-5.0g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0
5.0g
$2566.0 2023-07-08
Key Organics Ltd
DR-0002-10MG
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
DR-0002-1G
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 >95%
1g
£523.00 2025-02-08
Enamine
EN300-112198-0.25g
3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 95%
0.25g
$814.0 2023-10-27
Key Organics Ltd
DR-0002-5G
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
1379423-73-0 >95%
5g
£1568.00 2025-02-08

Additional information on (2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid

Comprehensive Analysis of (2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid (CAS No. 1379423-73-0)

(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid (CAS No. 1379423-73-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chloropyridine derivative features a unique α,β-unsaturated carboxylic acid structure, making it a versatile intermediate for synthesizing bioactive molecules. Its Z-configuration and 2-chloropyridin-4-yl moiety contribute to its distinct reactivity, which is exploited in cross-coupling reactions and Michael additions.

Recent studies highlight the growing demand for heterocyclic building blocks like 1379423-73-0 in drug discovery. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s electron-deficient pyridine ring enhances its utility in designing small-molecule therapeutics, a hot topic in AI-driven drug design platforms.

From an agrochemical perspective, (2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid serves as a key intermediate for crop protection agents. Its structural motif is found in several neonicotinoid alternatives, addressing the industry’s shift toward environmentally sustainable pesticides. This aligns with trending searches like "green chemistry in agriculture" and "non-toxic pest control," reflecting consumer and regulatory priorities.

The synthesis of CAS 1379423-73-0 typically involves Knoevenagel condensation between 2-chloropyridine-4-carbaldehyde and malonic acid derivatives, followed by stereoselective purification. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in pharmaceutical applications. Discussions on platforms like ResearchGate often emphasize the need for scalable synthetic routes to meet industrial demand.

In material science, this compound’s conjugated double bond system enables applications in organic electronics, such as OLEDs and conductive polymers. Its ability to act as a π-conjugated linker resonates with innovations in flexible displays and wearable technology—topics frequently searched in conjunction with advanced materials.

Regulatory and safety profiles of 1379423-73-0 are well-documented in REACH and FDA databases, ensuring its safe handling in laboratories. Notably, its low ecotoxicity makes it preferable for sustainable applications, a feature highlighted in ESG (Environmental, Social, and Governance) reports. This aligns with the surge in queries about "biodegradable chemical intermediates."

Future research directions may explore 1379423-73-0 in click chemistry and bioconjugation, leveraging its alkene functionality for targeted drug delivery systems. Such advancements could address trending questions like "how to improve drug bioavailability"—a key concern in personalized medicine.

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